molecular formula C13H18N2O B1527263 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one CAS No. 1249004-11-2

1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one

Cat. No. B1527263
CAS RN: 1249004-11-2
M. Wt: 218.29 g/mol
InChI Key: QODHPVUEPSNBEA-UHFFFAOYSA-N
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Description

1-(3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one, or 1-Phenyl-2-amino-1-methylpyrrolidine, is a small organic molecule with a wide range of applications in the medical and scientific fields. It is used in the synthesis of various drugs, and it has been studied for its potential therapeutic effects.

Scientific Research Applications

Enantioselective Synthesis

  • A study demonstrated the use of a series of o-xylylene-type 1,4-amino alcohols, synthesized from (R)-1-phenylethylamine, as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde, showcasing the compound's role in synthesizing chiral secondary alcohols with high enantioselectivity (Asami et al., 2015).

Antibiotic Synthesis

  • Research on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of the antibiotic premafloxacin, demonstrated the compound's significance in developing treatments against pathogens of veterinary importance (Fleck et al., 2003).

Conducting Polymers

  • A study on the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, to which the discussed compound is structurally related, highlighted its potential application in the synthesis of conducting polymers with low oxidation potentials, thus offering materials with stable electrical conductivity (Sotzing et al., 1996).

Chiral Catalysis

  • The synthesis of C2-symmetric 4-(pyrrolidino)pyridine derivatives, which could be related to the compound of interest, was explored for their use as chiral nucleophilic catalysts for the acylative kinetic resolution of 1-phenylethanol, indicating the compound's utility in enantioselective catalysis (Spivey et al., 2000).

Multi-Component Synthesis

  • A method for the chemoselective synthesis of polysubstituted pyrroles and tetrahydropyridines under solvent- and catalyst-free conditions using the grinding method was reported. This process, involving compounds similar to the discussed compound, demonstrates the versatility of pyrrolidine derivatives in facilitating multi-component organic syntheses (Dhinakaran et al., 2016).

properties

IUPAC Name

1-[3-(aminomethyl)pyrrolidin-1-yl]-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-9-12-6-7-15(10-12)13(16)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODHPVUEPSNBEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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